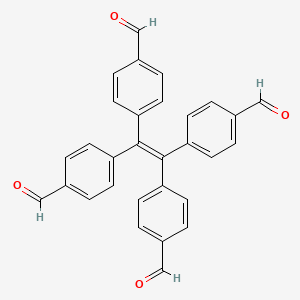

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde is an organic compound with the chemical formula C30H20O4. It is characterized by a tetraphenylethylene core with four terminal aldehyde groups. This compound is known for its high reactivity and versatility in various chemical reactions, making it a valuable building block in organic synthesis and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde can be synthesized through the cross-coupling reaction of benzaldehyde derivatives. One common method involves the use of 4-formylbenzaldehyde and ethene-1,1,2,2-tetrayl as starting materials. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .

Industrial Production Methods

In industrial settings, the production of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels required for various applications .

Análisis De Reacciones Químicas

Types of Reactions

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde undergoes several types of chemical reactions, including:

Condensation Reactions: The aldehyde groups readily participate in condensation reactions with amines to form imines.

Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.

Common Reagents and Conditions

Condensation: Typically involves amines and mild acidic or basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

Imine Formation: Results in the formation of Schiff bases.

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Aplicaciones Científicas De Investigación

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde has a wide range of applications in scientific research:

Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.

Industry: Utilized in the production of high-performance polymers and materials with unique optical properties.

Mecanismo De Acción

The mechanism of action of 4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde is primarily based on its ability to form stable imine linkages through condensation reactions with amines. This property is exploited in the synthesis of covalent organic frameworks, where the compound acts as a linker, creating a robust network structure. Additionally, its high conjugation and electron-rich nature make it suitable for applications in fluorescence and photoluminescence .

Comparación Con Compuestos Similares

Similar Compounds

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraaniline: Similar structure but with amine groups instead of aldehyde groups.

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraphenol: Contains hydroxyl groups instead of aldehyde groups[][6].

Uniqueness

4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde is unique due to its four terminal aldehyde groups, which provide multiple reactive sites for various chemical transformations. This makes it highly versatile and valuable in the synthesis of complex organic structures and materials .

Actividad Biológica

4,4',4'',4'''-(Ethene-1,1,2,2-tetrayl)tetrabenzaldehyde (CAS number 2170451-48-4) is a compound characterized by its tetraphenylethylene core with four terminal aldehyde groups. It is primarily utilized as an organic linker for synthesizing covalent organic frameworks (COFs) and has garnered attention for its potential biological applications, particularly in cancer therapy and sensor technology.

- Chemical Formula : C30H20O4

- Molecular Weight : 444.49 g/mol

- Purity : >98%

- Appearance : Yellow powder

Synthesis and Applications

The compound's aldehyde groups are reactive and engage in imine condensation with amines to form imine linkages within COF networks. For instance, it has been used to synthesize the COF ETTA-PyTTA, which exhibits a high surface area of 1519 m²/g and significant iodine adsorption capability (4.6 g/g) .

Table 1: Properties of Selected COFs Synthesized with this compound

| COF Name | Surface Area (m²/g) | Iodine Adsorption (g/g) | Application |

|---|---|---|---|

| ETTA-PyTTA | 1519 | 4.6 | Sensor technology |

| COF-Cu | N/A | N/A | Sonodynamic therapy |

Biological Activity

Recent studies have highlighted the biological activity of this compound through its role in developing COFs that serve as sonosensitizers in anti-tumor therapies. The COF-Cu synthesized from this compound has shown remarkable efficacy in inhibiting tumor growth, demonstrating a significant reduction in tumor size compared to control groups (11 times growth reduction) .

Case Study: Sonodynamic Therapy Using COF-Cu

In a study conducted by Duan et al. (2023), the effectiveness of COF-Cu as a sonosensitizer was evaluated in vivo. The results indicated that tumors treated with COF-Cu exhibited considerable size reduction due to enhanced ultrasound-induced cavitation effects leading to localized heating and reactive oxygen species (ROS) generation .

The mechanism by which this compound exerts its biological effects is primarily attributed to:

- Imine Linkage Formation : The ability to form stable imine bonds enhances the structural integrity of COFs.

- Sonodynamic Activity : The incorporation of metal ions like copper facilitates sonodynamic effects that amplify therapeutic outcomes against tumors.

Aggregation-Induced Emission (AIE)

The high conjugation of this compound also makes it suitable for generating aggregation-induced emission (AIE) chromophores. For instance, the derivative TBI-TPE synthesized from this compound exhibited an AIE effect with a significant increase in emission intensity (13-fold enhancement at 525 nm), which can be leveraged for bioimaging applications .

Table 2: AIE Properties of TBI-TPE Derivative

| Property | Value |

|---|---|

| Emission Wavelength | 525 nm |

| AIE Enhancement Factor | 13 times |

Propiedades

IUPAC Name |

4-[1,2,2-tris(4-formylphenyl)ethenyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOWOFJKLANHAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.